molecular formula C7H5ClO4S B8280815 2-Chloro-5-sulfino-benzoic acid

2-Chloro-5-sulfino-benzoic acid

Cat. No. B8280815
M. Wt: 220.63 g/mol
InChI Key: CTBSLETVXYDOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-sulfino-benzoic acid is a useful research compound. Its molecular formula is C7H5ClO4S and its molecular weight is 220.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-sulfino-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-sulfino-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-sulfino-benzoic acid

Molecular Formula

C7H5ClO4S

Molecular Weight

220.63 g/mol

IUPAC Name

2-chloro-5-sulfinobenzoic acid

InChI

InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12)

InChI Key

CTBSLETVXYDOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 33.59 g (267 mmol) sodium sulfite in 100 ml water at 0° C. is treated with 21.2 g (89 mmol) 2-Chloro-5-fluorosulfonyl-benzoic acid and 26.6 ml of a 10M aqueous NaOH solution (267 mmol). The mixture was allowed to stirr for 3 h at room temperature, acidified with HCl conc. (pH=4) and water was removed under vacuum. Methanol was added, the precipitate filtered off and the filtrate concentrated. Methanol and diethylether were added and the precipitate was filtered off washed with ether and dried to yield 15 g (76.5%) of the title compound as white gum. MS (m/e): 219.1 (MH−, 100%)
Quantity
33.59 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
267 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76.5%

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